4-Pyridinyl vs 3-Pyridinyl Isomer Purity
The target 4-pyridinyl hydrate is supplied at ≥95% purity, which is equivalent to the purity specification reported for the 3-pyridinyl isomer (CAS 876708-23-5, ≥95%) . While no purity advantage exists, the defined 4-pyridinyl substitution pattern is the critical differentiator: PM7-level computational modeling predicts that imidazo[4,5-c]pyridine derivatives bearing a 4-pyridinyl group exhibit high inhibitory activity against Aurora kinase A (AURKA), whereas structure-activity relationships for the 3-pyridinyl isomer have not been similarly profiled in published kinase assays [1].
| Evidence Dimension | Purity specification (HPLC) |
|---|---|
| Target Compound Data | ≥95% (CAS 1262771-79-8, hydrate) |
| Comparator Or Baseline | ≥95% (CAS 876708-23-5, 3-pyridinyl isomer) |
| Quantified Difference | 0 percentage points; differentiation arises from substitution pattern, not purity |
| Conditions | Vendor technical datasheet specifications; no independent head-to-head purity analysis available |
Why This Matters
Procurement decisions must prioritize substitution pattern fidelity—not merely purity—because the 4-pyridinyl orientation is computationally linked to AURKA inhibitory activity, whereas the 3-pyridinyl isomer lacks equivalent target engagement data.
- [1] Lomov, D.A., Lyashchuk, S.N., Abramyants, M.G. Design and synthesis of imidazo[4,5-c]pyridine derivatives as promising Aurora kinase A (AURKA) inhibitors. Russian Journal of Organic Chemistry, 2016, 52(12), 1822–1829. View Source
